N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S2/c1-12-6-7-15(13(2)8-12)23-18(27)11-32-22-26-25-21(33-22)24-20(28)14-9-16(29-3)19(31-5)17(10-14)30-4/h6-10H,11H2,1-5H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDGGOUBEWJDDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C23H28N4O4S
- Molecular Weight : 448.56 g/mol
- Key Functional Groups : Thiadiazole ring, amide linkage, and methoxy groups.
The biological activity of this compound can be attributed to several mechanisms:
-
Thiadiazole Moiety : Thiadiazole derivatives have been shown to exhibit a broad spectrum of pharmacological properties including:
- Anticancer Activity : Thiadiazoles can inhibit tumor growth by affecting various cellular pathways. For instance, studies have indicated that certain thiadiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .
- Antimicrobial Properties : The presence of the thiadiazole ring enhances the ability of these compounds to penetrate cell membranes and interact with biological targets, making them effective against various pathogens .
- Cellular Interactions : The compound's ability to cross cellular membranes allows it to interact with intracellular targets. This interaction is crucial for its anticancer and antimicrobial effects.
Anticancer Activity
Research has demonstrated that compounds containing the thiadiazole structure exhibit significant anticancer properties. For example:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| N-(5-(Thiadiazole)) | HepG-2 (Liver Cancer) | 4.37 ± 0.7 | |
| N-(5-(Thiadiazole)) | A-549 (Lung Cancer) | 8.03 ± 0.5 |
These findings suggest that this compound may possess similar or enhanced anticancer properties due to its structural complexity.
Antimicrobial Activity
Thiadiazoles are also recognized for their antimicrobial effects. They have been reported to exhibit activity against various bacterial and fungal strains. The following table summarizes some findings:
Case Studies
Several studies have highlighted the potential of thiadiazole derivatives in clinical settings:
- In Vitro Studies : A study involving a series of thiadiazole derivatives showed promising results against human cancer cell lines including HepG-2 and A549 with IC50 values indicating effective cytotoxicity .
- Animal Models : Animal studies have suggested that these compounds can significantly reduce tumor size and improve survival rates in models of cancer .
Comparison with Similar Compounds
Research Findings and Implications
- Enzyme Inhibition Potential: The trimethoxybenzamide group’s electron-rich nature may enhance binding to enzyme active sites, as seen in Nitazoxanide analogues .
- Synthetic Challenges : Introducing the thioether linkage in the target compound requires precise control of reaction conditions (e.g., pH and temperature) to avoid disulfide formation, a common issue in thiol-containing syntheses .
- Comparative Solubility : The target compound’s high lipophilicity may limit bioavailability compared to more polar analogues like Compound I , necessitating formulation optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
